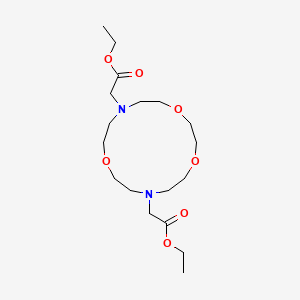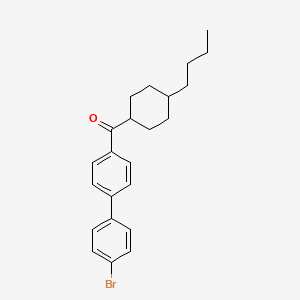
(4'-Bromobiphenyl-4-yl)(4-butylcyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE is a complex organic compound that features a biphenyl core substituted with a bromine atom and a butylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE typically involves a multi-step process. One common method starts with the bromination of biphenyl to produce 4-bromobiphenyl. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-butylcyclohexanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different functionalized compounds.
Applications De Recherche Scientifique
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism by which {4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE exerts its effects involves its interaction with specific molecular targets. The bromine atom and the butylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: A simpler analog with only a bromine substituent.
4-Butylbiphenyl: Contains a butyl group instead of the butylcyclohexyl group.
4-Bromo-4’-methylbiphenyl: Features a methyl group in addition to the bromine atom.
Uniqueness
{4’-BROMO-[1,1’-BIPHENYL]-4-YL}(4-BUTYLCYCLOHEXYL)METHANONE is unique due to the presence of both the bromine atom and the butylcyclohexyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C23H27BrO |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[4-(4-bromophenyl)phenyl]-(4-butylcyclohexyl)methanone |
InChI |
InChI=1S/C23H27BrO/c1-2-3-4-17-5-7-20(8-6-17)23(25)21-11-9-18(10-12-21)19-13-15-22(24)16-14-19/h9-17,20H,2-8H2,1H3 |
Clé InChI |
YJSWRYBZZPRCBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)

![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
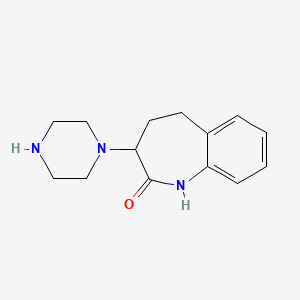

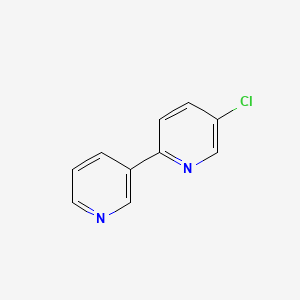
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
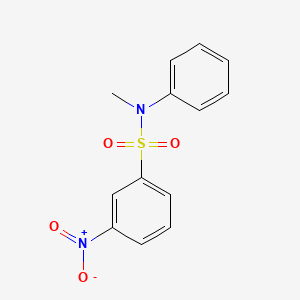
![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
